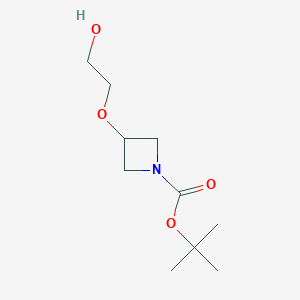

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-6-8(7-11)14-5-4-12/h8,12H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITRVOWTCNRZTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers

Foreword: Beyond a Simple tether

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, moving from a novel concept to clinically evaluated candidates.[1] These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is elegantly composed of three parts: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the warhead and anchor provide specificity, it is the linker that orchestrates the complex interplay between the POI and the E3 ligase, making it far more than a passive spacer.[1][2] This guide provides a deep dive into the science and strategy behind PROTAC linkers, offering researchers and drug developers the technical insights required to navigate this critical aspect of PROTAC design.

The Central Role of the Linker in the PROTAC Mechanism

The primary function of a PROTAC is to induce the formation of a productive ternary complex between the POI and an E3 ligase.[] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2] The linker is the critical determinant of the geometry and stability of this ternary complex.[][] Its length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, influencing the efficiency of ubiquitination and subsequent degradation.[4][]

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

A Classification of PROTAC Linkers: The Chemist's Toolbox

PROTAC linkers can be broadly categorized based on their structural characteristics, primarily their flexibility.[] The choice of linker type is a critical early decision in a PROTAC design campaign, as it profoundly impacts the molecule's physicochemical and pharmacological properties.

Flexible Linkers: The Workhorses of Early PROTAC Development

Flexible linkers, predominantly composed of alkyl chains and polyethylene glycol (PEG) units, were instrumental in the initial successes of PROTAC technology. Their conformational freedom allows the warhead and anchor to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[1]

-

Alkyl Chains: These are the simplest linkers, consisting of saturated hydrocarbon chains.[7] They are synthetically accessible and offer a straightforward way to modulate the distance between the two ligands.[1] However, purely alkyl linkers can increase the lipophilicity of the PROTAC, potentially leading to poor solubility and off-target effects.[1]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and drug-like properties of PROTACs.[3] The repeating ethylene glycol units impart hydrophilicity, which can enhance aqueous solubility and cell permeability.[3] A database analysis of over 400 published PROTACs revealed that PEG and alkyl chains are the most common motifs, present in approximately 55% and 30% of linkers, respectively.[7]

Rigid Linkers: Engineering Precision and Stability

While flexibility can be advantageous, it can also come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1] Rigid linkers pre-organize the molecule into a more defined conformation, which can lead to more potent and selective PROTACs.

-

Triazole-Containing Linkers: Often synthesized via copper-catalyzed "click chemistry," triazole rings provide a rigid and metabolically stable linkage.[4] This chemistry is highly efficient and allows for the rapid generation of PROTAC libraries with diverse linker lengths and compositions.[8]

-

Cycloalkane-Based Linkers: Incorporating cyclic structures like piperazine and piperidine can enhance rigidity while also improving solubility and metabolic stability.[]

Advanced and Functional Linkers: The Next Generation

Research is continuously pushing the boundaries of linker design, leading to the development of "smart" linkers with unique functionalities.

-

Photoswitchable Linkers: These linkers, often containing azobenzene units, allow for spatiotemporal control of PROTAC activity.[1] Exposure to specific wavelengths of light can switch the linker between cis and trans isomers, reversibly activating or deactivating the PROTAC.

Caption: PROTAC linkers are broadly classified based on their structural flexibility and functionality.

Rational Design Principles for PROTAC Linkers

The optimization of a PROTAC linker is a multi-parameter process that requires careful consideration of several factors.[4] An empirical approach, often involving the synthesis and testing of a library of linkers, is common, but a rational design strategy can significantly streamline this process.[][]

Linker Length: A Balancing Act

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[3][10]

-

Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[4] In a study of Bruton's tyrosine kinase (BTK) degraders, shorter linkers (less than 4 PEG units) resulted in up to a 20-fold impairment in binding affinity due to steric repulsion.[1]

-

Too long: Conversely, an excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitination.[4] It can also lead to increased flexibility and a higher likelihood of metabolic degradation.[11] For estrogen receptor-α targeting PROTACs, a 16-atom chain length was found to be optimal.[3][12]

The general strategy for optimizing linker length often starts with a longer, more flexible linker to establish a proof-of-concept, followed by gradual shortening until activity is lost.[10]

Linker Composition and Physicochemical Properties

The chemical makeup of the linker significantly influences the PROTAC's drug-like properties, including solubility and cell permeability.[4][11]

-

Solubility: Incorporating polar groups, such as those found in PEG linkers, can improve aqueous solubility.[3]

-

Permeability: PROTACs are often large molecules that violate traditional drug-likeness rules like Lipinski's Rule of Five.[] Achieving good cell permeability is a major challenge. Linker modifications can help by, for example, introducing cyclic structures or through a "chameleon effect" where a flexible linker adopts a more compact, less polar conformation in the hydrophobic environment of the cell membrane.[11]

Attachment Points: The "Exit Vector"

The points at which the linker is attached to the warhead and anchor ligands, known as the "exit vectors," are crucial.[13] The linker should be connected at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[13] Ideally, the attachment point is a solvent-exposed region of the ligand when it is bound to its target.[13]

Experimental Workflows for Linker Optimization

A robust experimental cascade is essential for the successful design and optimization of PROTAC linkers. This workflow typically involves iterative cycles of chemical synthesis and biological evaluation.

Caption: A generalized workflow for the rational design and optimization of PROTAC linkers.

PROTAC Synthesis: The Power of "Click Chemistry"

The modular nature of PROTACs lends itself to efficient synthesis, often through the sequential conjugation of the warhead and anchor to the linker.[1] Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a particularly powerful tool for this purpose.[4] It allows for the rapid and high-yielding synthesis of triazole-containing linkers, facilitating the creation of large PROTAC libraries for screening.[8][]

Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

-

Reactant Preparation: Dissolve the alkyne-functionalized warhead (1 equivalent) and the azide-functionalized E3 ligase ligand-linker conjugate (1 equivalent) in a suitable solvent system, such as a mixture of tert-butanol and water.

-

Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final PROTAC.

Evaluating Ternary Complex Formation

The ability of a PROTAC to induce a stable ternary complex is a key predictor of its degradation efficiency. Several biophysical techniques can be used to characterize this interaction.

-

Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics of ternary complex formation and dissociation in real-time.[14][] It can provide valuable information on the stability of the complex and the cooperativity of binding.[14] A typical SPR experiment involves immobilizing the E3 ligase on a sensor chip and flowing the POI and PROTAC over the surface.[]

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET): TR-FRET is a proximity-based assay that can be used to measure ternary complex formation in solution.[14] It requires labeling the POI and E3 ligase with a donor and acceptor fluorophore pair.

Measuring Protein Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.

-

Western Blotting: This is the traditional method for quantifying protein levels. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the POI.[16]

-

In-Cell Western (ICW): ICW is a higher-throughput alternative to traditional Western blotting.[17] Cells are grown in 96-well plates, treated with the PROTAC, and then fixed and permeabilized for immunofluorescent staining.[17] This method allows for the direct quantification of protein levels in a plate-based format.[17]

Experimental Protocol: In-Cell Western Assay for PROTAC-Mediated Degradation

-

Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours).

-

Fixation and Permeabilization: After treatment, remove the media and fix the cells with a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS). Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

-

Blocking and Antibody Incubation: Block non-specific binding with a suitable blocking buffer. Incubate the cells with a primary antibody against the POI, followed by an infrared dye-conjugated secondary antibody. A second primary antibody against a housekeeping protein can be used for normalization.

-

Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for the POI and the normalization control. Calculate the percentage of protein degradation relative to a vehicle-treated control.

Assessing Cell Permeability

Good cellular activity requires that the PROTAC can cross the cell membrane to reach its intracellular target.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that measures a compound's ability to diffuse across an artificial membrane.[18][19] It provides a high-throughput method for assessing passive permeability.[19]

Case Studies in Linker Optimization: From a Hunch to a Lead

The literature is replete with examples where linker optimization has transformed a moderately active PROTAC into a potent degrader.

Table 1: Impact of Linker Length on PROTAC Activity for TBK1 Degraders

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation | N/A |

| 21 | 3 | 96 |

| 29 | 292 | 76 |

| (Data from Troup, R. I., et al. (2020).[1]) |

In a study on tank-binding kinase 1 (TBK1) degraders, it was found that a minimum linker length of 12 atoms was required for any degradation to be observed.[1] A PROTAC with a 21-atom linker demonstrated a half-maximal degradation concentration (DC50) of 3 nM and a maximum degradation (Dmax) of 96%.[1] Interestingly, extending the linker to 29 atoms resulted in a significant loss of potency, highlighting the existence of an optimal linker length.[1]

In another example, the optimization of a BET degrader involved replacing a flexible amine linkage with a rigid ethynyl group.[1] This seemingly subtle change led to a 3- to 6-fold increase in cellular activity in some cell lines.[1]

Future Outlook: The Evolving Landscape of PROTAC Linkers

The field of PROTAC linker design is continuously evolving.[20] We are moving away from a purely empirical, trial-and-error approach towards a more rational, structure-guided design process.[] Advances in computational modeling and structural biology are providing unprecedented insights into the dynamics of ternary complexes, which will undoubtedly accelerate the development of next-generation PROTACs.[1] Furthermore, the exploration of novel linker chemotypes and functionalities promises to unlock new therapeutic opportunities and expand the reach of targeted protein degradation.[20]

References

- o2h discovery. (2024, August 20). Characterising PROTAC ternary complex formation using SPR.

- Tafreshi, N. K., et al. (2020). Novel approaches for the rational design of PROTAC linkers.

- Sigma-Aldrich. Protac linker.

- Roy, M. J., et al. (2019).

- Zhang, X., et al. (2023). Click chemistry in the development of PROTACs. PMC - NIH.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton.

- BOC Sciences. PROTAC Ternary Complex Assay Services.

- Tafreshi, N. K., et al. (2020). Novel approaches for the rational design of PROTAC linkers.

- BOC Sciences. Overview of PROTAC Linkers: Types and Design.

- BOC Sciences. Click Chemistry in ADC and PROTAC.

- BroadPharm. (2022, December 12). What are PROTAC Linkers?.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.

- BOC Sciences. (2024, August 22). Exploration and innovation of Linker features in PROTAC design.

- Cecchini, C., et al. (2022).

- Goracci, L., et al. (2020). Effect of the linker's site of attachment on PROTAC stability...

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton.

- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC - NIH.

- Imajima, D., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC - NIH.

- Ciulli, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.

- Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC.

- Cytiva. (2024, September 4). Characterizing PROTAC ternary complex formation using Biacore SPR systems.

- Scott, J. D., et al. (2023).

- Tafreshi, N. K., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed.

- Reaction Biology. Protein Degradation Assays - PROTAC Screening.

- Huateng Pharma. (2025, October 5). Development And Application of "Click Chemistry" In ADC And PROTAC.

- Edmondson, S. D., et al. (2025, July 31). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis.

- Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.

- Bio-Techne. Assays for Targeted Protein Degradation.

- Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate.

- Scott, J. S., et al. (2023, March 12). Full article: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.

- WuXi AppTec. (2022, April 15). Tackling the DMPK challenges of developing PROTAC drugs.

- ResearchGate. (2023). General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I).

- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).

- LifeSensors. PROTAC® Degradation Assays.

- AstraZeneca. (2020, October 8). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Books.

- BOC Sciences. (2023, April 28). Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy.

- ResearchGate. (2020). Figure 4. PROTAC permeability, stability, and cellular activity. (A)....

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. o2hdiscovery.co [o2hdiscovery.co]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. explorationpub.com [explorationpub.com]

- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. PAMPA | Evotec [evotec.com]

- 20. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

A Framework for Elucidating the Mechanism of Action of Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is a unique synthetic compound featuring a strained azetidine ring, a common motif in modern medicinal chemistry. While its direct biological activities and mechanism of action are not yet characterized in publicly accessible literature, its structural components suggest potential as a novel scaffold in drug discovery. This technical guide provides a comprehensive, expert-driven framework for researchers, scientists, and drug development professionals to systematically investigate and determine the mechanism of action of this and similar novel chemical entities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our approach in authoritative methodologies, thereby creating a roadmap from initial hypothesis to mechanistic validation.

Introduction: The Enigma of a Novel Scaffold

The azetidine ring, a four-membered saturated heterocycle containing nitrogen, has risen from a chemical curiosity to a privileged scaffold in drug development.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity offer a unique three-dimensional geometry that can enhance metabolic stability, aqueous solubility, and binding affinity to biological targets.[2][3] Several FDA-approved drugs, including the antihypertensive azelnidipine and the anticancer agent cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[3]

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate incorporates this valuable scaffold. However, its specific biological function remains undefined. The presence of a tert-butoxycarbonyl (Boc) protecting group suggests it is likely utilized as a synthetic intermediate.[4][5] Nevertheless, the complete molecule presents an intriguing starting point for investigation. This guide, therefore, is not a description of a known mechanism but a strategic workflow designed to uncover the potential biological activity of this compound.

Structural and Physicochemical Profile

A thorough understanding of the molecule's properties is foundational to predicting its biological behavior.

Key Structural Features

-

Azetidine Ring: A conformationally restricted, sp³-rich core. The nitrogen atom can act as a hydrogen bond acceptor.[6]

-

Boc Protecting Group: A bulky, lipophilic group that protects the azetidine nitrogen. While often removed during synthesis, its presence in the final molecule would significantly impact steric and electronic properties, potentially making it a prodrug or influencing its target interactions.[4][7]

-

2-Hydroxyethoxy Side Chain: This flexible chain contains a terminal primary alcohol and an ether linkage. The hydroxyl group is a potent hydrogen bond donor and acceptor, which can be critical for target binding and improving solubility.[8] The ether linkage also provides a potential hydrogen bond acceptor site. This moiety is found in active pharmaceutical ingredients such as the antihistamine Hydroxyzine.[9]

Predicted Physicochemical Properties

Quantitative data for the structurally similar compound, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, provides a reasonable proxy for our target molecule.

| Property | Predicted Value | Source |

| Molecular Weight | 201.26 g/mol | [10] |

| XLogP3 | 0.8 | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 3 | [10] |

| Polar Surface Area | 49.8 Ų | [10] |

| Boiling Point | 287.4±13.0 °C | [1] |

| Density | 1.092±0.06 g/cm³ | [1] |

These properties suggest the molecule has good "drug-like" characteristics according to Lipinski's Rule of Five, with moderate lipophilicity and sufficient polarity for potential biological interactions.

A Strategic Workflow for Mechanism of Action (MoA) Elucidation

We propose a multi-phase, iterative approach to systematically uncover the compound's MoA. This workflow is designed to be self-validating at each critical step.

Phase 1: Unbiased Target Discovery

The initial phase aims to broadly survey the biological landscape to identify potential interaction partners or cellular effects without preconceived bias.

Protocol 1: Broad-Panel Target Screening (HTS)

-

Objective: To identify direct interactions with a large, diverse panel of purified proteins (receptors, enzymes, ion channels).

-

Rationale: This is the most direct method to find high-affinity binding partners. A broad commercial panel (e.g., Eurofins SafetyScreen44™ or similar) provides a cost-effective and rapid initial assessment.

-

Methodology:

-

Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.

-

Submit the compound for screening at a standard concentration (e.g., 10 µM) against a panel of >40 GPCRs, kinases, and ion channels.

-

Primary assays are typically radioligand binding assays for receptors or functional enzymatic assays for kinases.

-

Self-Validation: Any primary "hit" (e.g., >50% inhibition or displacement) must be confirmed through a dose-response curve to determine potency (IC₅₀ or Kᵢ). A steep and monophasic curve provides confidence in a specific interaction.

-

Protocol 2: Phenotypic Screening in Disease-Relevant Models

-

Objective: To identify a cellular or organismal phenotype modulated by the compound.

-

Rationale: A phenotypic effect (e.g., cancer cell death, reduction in inflammatory cytokine release) provides a functional starting point for target deconvolution, even if the direct binder is unknown.

-

Methodology (Example: Anti-cancer screen):

-

Plate a panel of human cancer cell lines (e.g., NCI-60) in 96-well plates.

-

Treat cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Self-Validation: A selective effect in certain cell lines over others (a "response signature") is more valuable than broad, non-specific toxicity. This signature can be correlated with genomic or proteomic datasets to generate hypotheses about the compound's target (e.g., if all sensitive cells overexpress a particular kinase).

-

Phase 2: Rigorous Target Validation

Once putative targets are identified, their direct interaction with the compound must be confirmed and quantified using orthogonal, biophysical methods.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To confirm a direct physical interaction between the compound and a putative target protein and to determine binding kinetics (kₐ, kₔ) and affinity (Kₔ).

-

Rationale: SPR provides real-time, label-free measurement of binding, offering a higher level of evidence than primary screening assays.

-

Methodology:

-

Immobilize the purified recombinant target protein onto a sensor chip (e.g., a Biacore™ CM5 chip) via amine coupling.

-

Prepare a series of compound dilutions in running buffer (e.g., HBS-EP+), including a zero-concentration blank.

-

Inject the compound solutions over the sensor surface and a reference flow cell (without protein) in increasing concentrations.

-

Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

-

Self-Validation: The binding data must fit a 1:1 Langmuir binding model or other appropriate kinetic models. The derived affinity (Kₔ) should be consistent with the potency observed in functional assays (IC₅₀ or EC₅₀).

-

Phase 3: Pathway Analysis and Mechanistic Confirmation

With a validated target, the focus shifts to understanding the downstream cellular consequences of this interaction.

Protocol 4: Western Blotting for Target-Dependent Signaling

-

Objective: To measure changes in the phosphorylation state or expression level of proteins downstream of the validated target.

-

Rationale: This directly links the target engagement to a functional cellular signaling pathway.

-

Methodology (Example: Kinase Target):

-

Culture a responsive cell line to 70-80% confluency.

-

Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for a defined period (e.g., 2 hours). Include a vehicle (DMSO) control.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated form of a known substrate of the target kinase, and subsequently with an antibody against the total protein for that substrate as a loading control.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Self-Validation: A dose-dependent decrease in the phosphorylation of the substrate, without a change in the total protein level, provides strong evidence of on-target activity in a cellular context.

-

The Path Forward: Structure-Activity Relationship (SAR)

To solidify the MoA, it is crucial to demonstrate that the observed biological activity is tied to the specific chemical structure. A preliminary SAR exploration would involve synthesizing and testing key analogs.

| Analog Number | Proposed Modification | Rationale |

| 1 | Removal of Boc group (acid-mediated deprotection) | To determine if the free azetidine nitrogen is required for activity (i.e., if the parent compound is a prodrug). |

| 2 | Methylation of the terminal hydroxyl group | To probe the importance of the hydrogen bond donating capability of the side chain. |

| 3 | Replacement of azetidine with a pyrrolidine ring | To assess the impact of the strained 4-membered ring versus a less-strained 5-membered ring. |

Testing these analogs in the validated binding and functional assays would confirm whether the key structural motifs are essential for the observed activity, providing the final layer of validation for the proposed mechanism of action.

Conclusion

While the mechanism of action for tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is presently unknown, its constituent chemical features make it a compelling subject for pharmacological investigation. The systematic, multi-phase workflow detailed in this guide provides a robust and self-validating strategy for any research team to undertake this challenge. By integrating broad-based screening, rigorous biophysical validation, and detailed cellular pathway analysis, researchers can effectively de-orphan this and other novel chemical entities, potentially uncovering new scaffolds for future therapeutic development.

References

-

International Union of Pure and Applied Chemistry. (2021). Synthesis and Characterization of a Novel Azetidine Derivative. IJARSCT. [Link]

-

Taylor & Francis. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

National Library of Medicine. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

-

National Library of Medicine. (2021). Azetidines of pharmacological interest. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]

-

Wikipedia. (n.d.). Azetidine. Wikipedia. [Link]

-

Oreate. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Oreate. [Link]

-

Sygnature Discovery. (n.d.). The underappreciated hydroxyl in drug discovery. Sygnature Discovery. [Link]

-

Hindawi. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Hindawi. [Link]

-

Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

-

CAS. (n.d.). 4-(2-Hydroxyethoxy)benzaldehyde. CAS Common Chemistry. [Link]

-

precisionFDA. (n.d.). 2-(2-HYDROXYETHOXY)ETHYL 2-HYDROXYBENZOATE. precisionFDA. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;hydrate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxyzine. PubChem. [Link]

Sources

- 1. TERT-BUTYL 3-(2-HYDROXYETHYL)AZETIDINE-1-CARBOXYLATE CAS#: 152537-03-6 [m.chemicalbook.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc | BroadPharm [broadpharm.com]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | C10H19NO3 | CID 22594530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Azetidine Linkers into Bioactive Molecules

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable linkers in drug discovery and development. Their inherent conformational rigidity and unique stereochemical properties offer significant advantages over traditional aliphatic linkers, influencing the pharmacokinetic and pharmacodynamic profiles of small molecules, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This comprehensive guide provides a detailed exploration of the protocols and methodologies for the synthesis of functionalized azetidines and their strategic incorporation into larger molecular scaffolds. We delve into the rationale behind experimental choices, offering field-proven insights to empower researchers in leveraging the full potential of azetidine linkers for the development of next-generation therapeutics.

The Azetidine Moiety: A Constrained Linker with Unconventional Advantages

The strategic incorporation of linker units is a cornerstone of modern medicinal chemistry, influencing a molecule's solubility, metabolic stability, and target engagement. While flexible alkyl chains have been the traditional choice, the entropic penalty associated with their conformational freedom can lead to reduced binding affinity. Azetidine linkers, by contrast, offer a semi-rigid scaffold that pre-organizes the appended functionalities in a well-defined spatial orientation, potentially minimizing this entropic loss upon binding.[1] This conformational constraint is a key attribute that has propelled the adoption of azetidines in drug design.[2]

The strained four-membered ring of azetidine also imparts unique electronic properties and can serve as a bioisosteric replacement for other common functionalities, influencing the overall polarity and membrane permeability of a molecule.[3] Furthermore, the nitrogen atom within the azetidine ring provides a convenient handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The successful integration of azetidine moieties in approved drugs such as the antihypertensive agent Azelnidipine underscores their therapeutic potential.[1]

Key Advantages of Azetidine Linkers:

-

Conformational Rigidity: Reduces the entropic penalty of binding, potentially increasing potency.[1]

-

Improved Physicochemical Properties: Can enhance solubility and metabolic stability compared to flexible linkers.

-

Precise Vectorial Orientation: Allows for the controlled positioning of functional groups or payload molecules.

-

Versatile Synthetic Handles: The azetidine nitrogen and carbon backbone can be readily functionalized.[4][5]

-

Bioisosteric Replacement: Can serve as a substitute for other small rings or functional groups, modulating biological activity.[3]

Synthetic Strategies for Functionalized Azetidine Building Blocks

The effective incorporation of azetidine linkers hinges on the availability of suitably functionalized building blocks. A variety of synthetic methods have been developed to access mono- and di-substituted azetidines, providing chemists with a toolbox to tailor the linker to their specific needs.

Intramolecular Cyclization: The Cornerstone of Azetidine Synthesis

The most prevalent and versatile approach to constructing the azetidine ring is through intramolecular cyclization of a γ-amino alcohol or a related precursor.[6] This strategy involves the formation of a carbon-nitrogen bond to close the four-membered ring.

General Workflow for Intramolecular Cyclization:

Figure 1: General workflow for azetidine synthesis via intramolecular cyclization.

Protocol 2.1.1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes a common method for preparing a versatile azetidine building block.

Materials:

-

3-(Boc-amino)-1,2-propanediol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Mesylation: Dissolve 3-(Boc-amino)-1,2-propanediol (1.0 eq) and TEA (2.5 eq) in DCM at 0 °C. Add MsCl (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude dimesylate in a suitable solvent (e.g., THF, isopropanol). Add an aqueous solution of NaOH (e.g., 6 M) and heat the mixture to reflux for 4-6 hours.

-

Purification: After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford N-Boc-3-hydroxyazetidine.

Causality and Experimental Choices:

-

The use of a Boc protecting group on the nitrogen prevents unwanted side reactions and can be readily removed under acidic conditions for subsequent functionalization.

-

Mesylation activates the hydroxyl groups, transforming them into good leaving groups for the intramolecular nucleophilic substitution.

-

A strong base like NaOH is required to deprotonate the amine and facilitate the ring-closing cyclization.

[2+2] Cycloaddition Reactions

Photochemical or metal-catalyzed [2+2] cycloadditions between imines and alkenes offer a direct route to functionalized azetidines.[7][8] These methods are particularly powerful for creating highly substituted and stereochemically complex azetidine rings. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a classic example.[7] Recent advances have enabled these reactions to proceed under visible light, offering a milder alternative to UV irradiation.[7][8]

Protocol 2.2.1: Visible-Light-Mediated Intramolecular aza Paternò-Büchi Reaction

This protocol is adapted from recent literature for the synthesis of bicyclic azetidines.[7]

Materials:

-

Imine-alkene precursor

-

Photocatalyst (e.g., an iridium or ruthenium complex)

-

Solvent (e.g., THF, acetonitrile)

-

Inert gas (e.g., nitrogen, argon)

-

Visible light source (e.g., blue LED)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the imine-alkene precursor and the photocatalyst (typically 0.5-2 mol%) in the chosen solvent.

-

Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: Irradiate the reaction mixture with a visible light source at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by silica gel chromatography to yield the bicyclic azetidine.

Causality and Experimental Choices:

-

The photocatalyst absorbs visible light and transfers energy to the imine or alkene, promoting it to an excited state that can undergo the [2+2] cycloaddition.

-

The intramolecular nature of the reaction often leads to high diastereoselectivity due to the conformational constraints of the tether connecting the imine and alkene.

-

The use of visible light provides a milder and more selective method compared to traditional UV photochemistry, which can sometimes lead to side reactions.[7][8]

Incorporating Azetidine Linkers into Target Molecules

Once a functionalized azetidine building block is in hand, it can be incorporated into a larger molecule through standard coupling reactions. The choice of strategy depends on the desired point of attachment and the functional groups present on both the azetidine and the target molecule.

N-Functionalization of the Azetidine Ring

The secondary amine of an unprotected azetidine is a versatile handle for introducing the linker.

Common N-Functionalization Reactions:

| Reaction Type | Reagents and Conditions | Resulting Linkage |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | C-N bond |

| Amide Coupling | Carboxylic acid, coupling agent (e.g., HATU, HOBt, EDC) | Amide bond |

| Sulfonamide Formation | Sulfonyl chloride, base (e.g., TEA, pyridine) | Sulfonamide bond |

| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl halide, base | C-N (aryl) bond |

Protocol 3.1.1: Amide Coupling to an Azetidine-3-carboxylic Acid Linker

This protocol describes the incorporation of an azetidine linker via amide bond formation, a common strategy in the synthesis of PROTACs and other bioconjugates.[9]

Figure 2: Workflow for amide coupling to an azetidine linker.

Materials:

-

Molecule with a carboxylic acid functional group

-

Azetidine (e.g., azetidine-3-carboxylic acid methyl ester, with the ester serving as a protecting group for the other end of the linker)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Activation: Dissolve the carboxylic acid-containing molecule (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF. Stir at room temperature for 15-20 minutes.

-

Coupling: Add the azetidine derivative (1.2 eq) to the activated carboxylic acid solution. Stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the product by silica gel chromatography or preparative HPLC.

Causality and Experimental Choices:

-

HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when dealing with chiral molecules.

-

DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the acid formed during the reaction.

-

DMF is a polar aprotic solvent that is excellent for dissolving a wide range of organic molecules and promoting the coupling reaction.

C-Functionalization of the Azetidine Ring

Functionalization at the carbon backbone of the azetidine ring allows for the creation of more complex and rigid linker architectures. C3-substituted azetidines are particularly common.

Protocol 3.2.1: C3-Arylation of an N-Protected Azetidine

This protocol, inspired by advances in C-H functionalization, demonstrates a method for directly attaching an aryl group to the C3 position of an azetidine.[10]

Materials:

-

N-protected azetidine (e.g., N-Boc-azetidine)

-

Aryl halide (e.g., aryl iodide or bromide)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane)

Procedure:

-

Reaction Setup: In an oven-dried flask, combine the N-protected azetidine (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., 5 mol%), ligand (e.g., 10 mol%), and base (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Reaction: Add the degassed solvent and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by silica gel chromatography.

Causality and Experimental Choices:

-

The palladium catalyst is essential for the carbon-carbon bond-forming cross-coupling reaction.

-

The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

The base is required to neutralize the acid generated during the reaction and to facilitate the reductive elimination step.

Applications in Drug Discovery and Bioconjugation

The unique properties of azetidine linkers have led to their increasing use in various areas of therapeutic development.

Small Molecule Drug Discovery

In small molecule design, azetidine linkers can be used to rigidly connect two pharmacophoric elements, optimizing their interaction with a target protein.[11][12] This can lead to significant improvements in potency and selectivity. The conformational constraint can also improve metabolic stability by shielding metabolically labile sites.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in connecting the antibody to the cytotoxic payload. Azetidine-containing linkers can provide a stable and well-defined connection, ensuring that the payload is released only upon internalization into the target cell.[9] Their rigidity can also influence the overall hydrophobicity of the ADC, impacting its aggregation propensity and pharmacokinetic profile.

PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is critical for achieving a productive ternary complex between the target, the PROTAC, and the E3 ligase. Azetidine linkers can provide the necessary rigidity and vectorality to properly orient the two binding elements, leading to enhanced degradation efficiency.[9][13]

Conclusion

The incorporation of azetidine linkers represents a powerful strategy for modulating the properties of therapeutic molecules. By providing conformational constraint and versatile synthetic handles, these four-membered heterocycles offer a distinct advantage over traditional flexible linkers. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively synthesize and integrate azetidine linkers into their drug discovery and development programs, ultimately contributing to the creation of more effective and safer medicines. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and utility of this valuable chemical motif.[5][14]

References

-

Gamm, A. et al. (2020). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 11(1), 5333. [Link]

-

Gamm, A. et al. (2020). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. ChemRxiv. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Zhao, C. et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 607-621. [Link]

-

Isidro-Llobet, A. et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(40), 14211-14216. [Link]

-

Li, Z. et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 546. [Link]

-

Makarov, M. V., & Gulevskaya, A. V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2568-2586. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-261. [Link]

-

Schindler, C. S. et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. [Link]

-

Mykhailiuk, P. K. et al. (2024). “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

-

National Center for Biotechnology Information. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central. [Link]

-

Mykhailiuk, P. K. et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]

-

Scott, J. S. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629-1634. [Link]

-

Li, Y. et al. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. Analytical Biochemistry, 432(2), 116-125. [Link]

-

White, P. B. et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10413-10419. [Link]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

Application Note: Versatile Functionalization of the Hydroxyethyl Side Chain on N-Boc-Azetidine

Introduction

The azetidine ring is a privileged four-membered heterocyclic scaffold increasingly found in medicinal chemistry.[1] Its rigid, three-dimensional structure serves as a valuable design element, enabling chemists to fine-tune the physicochemical properties of drug candidates. Specifically, 1-(tert-butoxycarbonyl)azetidin-3-yl scaffolds bearing functionalized side chains are versatile building blocks for creating novel molecular architectures.[1][2] This application note provides a detailed guide for the chemical modification of the primary alcohol on the ethyl side chain of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key intermediate for library synthesis and lead optimization.

The primary hydroxyl group offers a rich handle for a variety of chemical transformations. We will explore several high-yield, reliable protocols for oxidation, etherification, esterification, and conversion to leaving groups for subsequent nucleophilic substitution. Each protocol is designed to be robust and includes explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Core Workflow Overview

The functionalization strategies detailed herein branch from the common starting material, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. The following diagram illustrates the primary transformations covered in this guide.

Caption: Key functionalization pathways for N-Boc-(azetidin-3-yl)ethanol.

Oxidation of the Hydroxyethyl Side Chain

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid provides access to a vast array of subsequent reactions, including reductive amination, Wittig reactions, and amide bond formations. The choice of oxidant is critical to control the extent of oxidation and avoid side reactions.

Protocol 1.1: Mild Oxidation to the Aldehyde using Dess-Martin Periodinane (DMP)

Principle: Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes with minimal risk of over-oxidation. The reaction proceeds quickly at room temperature and is compatible with the acid-sensitive N-Boc protecting group.

Materials:

-

tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask under a nitrogen atmosphere.

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. The use of a slight excess of DMP ensures complete conversion.

-

Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Typical eluent: 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.

-

Upon completion, dilute the mixture with DCM. Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The thiosulfate reduces excess DMP.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.

-

Separate the layers and extract the aqueous phase twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by flash column chromatography on silica gel.

Data Summary Table:

| Reagent | Equivalents | Typical Yield | Purity (by ¹H NMR) | Notes |

| DMP | 1.2 | 85-95% | >95% | Mild, fast, but expensive and potentially explosive on large scale. |

| SO₃•Py | 3.0 | 80-90% | >95% | Parikh-Doering oxidation; cheaper and safer for scale-up. |

Protocol 1.2: Swern Oxidation to the Aldehyde

Principle: The Swern oxidation uses oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), which then oxidizes the alcohol.[3] It is a powerful, reliable method that avoids heavy metals and is highly effective for sensitive substrates. Precise temperature control is crucial to prevent side reactions.

Caption: Workflow for a typical Swern oxidation protocol.

Procedure:

-

Add oxalyl chloride (1.5 eq) to anhydrous DCM (0.2 M) in a flame-dried flask under nitrogen and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

-

Add a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

-

Add triethylamine (Et₃N, 5.0 eq) dropwise. The triethylamine acts as a non-nucleophilic base to induce the elimination reaction that forms the aldehyde.

-

After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

O-Alkylation and O-Acylation

Ether and ester linkages are fundamental in medicinal chemistry for modifying polarity, metabolic stability, and target engagement.

Protocol 2.1: Williamson Ether Synthesis (O-Alkylation)

Principle: This classic method involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., halide or sulfonate) on an alkylating agent. The choice of base is critical to ensure efficient deprotonation without affecting the N-Boc group.

Materials:

-

tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl Halide (e.g., Benzyl bromide, Methyl iodide)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

-

To a stirred suspension of NaH (1.3 eq, washed with hexanes to remove oil) in anhydrous THF (0.2 M) at 0 °C under nitrogen, add a solution of the alcohol (1.0 eq) in THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Allow the reaction to warm slowly to room temperature and stir overnight. Monitor by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Data Summary Table:

| Base | Solvent | Temperature | Typical Yield | Notes |

| NaH | THF/DMF | 0 °C to RT | 70-90% | Irreversible deprotonation; requires anhydrous conditions. |

| K₂CO₃ | Acetonitrile | Reflux | 50-70% | Milder conditions, suitable for activated halides. |

Protocol 2.2: Esterification using EDC Coupling

Principle: For forming esters from carboxylic acids, a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly effective. EDC activates the carboxylic acid, allowing for nucleophilic attack by the alcohol under mild conditions. DMAP (4-Dimethylaminopyridine) is often added as a catalyst.

Materials:

-

tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

-

Carboxylic acid of choice (e.g., Acetic acid, Benzoic acid)

-

EDC•HCl

-

DMAP

-

Anhydrous DCM

Procedure:

-

Combine the alcohol (1.0 eq), carboxylic acid (1.2 eq), EDC•HCl (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M).

-

Stir the mixture at room temperature under a nitrogen atmosphere. The reaction is typically complete in 4-12 hours.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by flash column chromatography.

Conversion to Leaving Groups and Nucleophilic Substitution

Converting the hydroxyl group into a good leaving group, such as a tosylate or a halide, is a critical step for introducing a wide range of functionalities via nucleophilic substitution (Sₙ2) reactions.

Protocol 3.1: Tosylation of the Primary Alcohol

Principle: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting tosylate is an excellent leaving group, stable enough to be isolated but highly reactive towards nucleophiles.

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM or pyridine at 0 °C.

-

Add triethylamine (1.5 eq, if using DCM) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until TLC analysis indicates full consumption of the starting material.

-

Quench with water and extract with DCM.

-

Wash the combined organic layers with 1 M HCl (to remove base), water, and brine.

-

Dry over Na₂SO₄, filter, and concentrate. The crude tosylate is often used directly in the next step without further purification.

Protocol 3.2: Nucleophilic Substitution with Sodium Azide

Principle: The tosylate prepared in the previous step can be readily displaced by a variety of nucleophiles. This protocol demonstrates the synthesis of an alkyl azide, a versatile intermediate for click chemistry or reduction to a primary amine.

Procedure:

-

Dissolve the crude tosylate (1.0 eq) from Protocol 3.1 in anhydrous DMF (0.2 M).

-

Add sodium azide (NaN₃, 3.0 eq). The large excess of the nucleophile drives the reaction to completion.

-

Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts thoroughly with water (to remove DMF) and brine.

-

Dry over Na₂SO₄, filter, and concentrate to yield the crude azide, which can be purified by column chromatography.

References

-

Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. [Link]

-

Arkivoc. (n.d.). A straightforward synthesis of 3-substituted azetidinic amino acids. [Link]

-

ACS Publications. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

-

American Chemical Society. (n.d.). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. [Link]

-

PubMed Central. (n.d.). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of Boc-Protected Azetidines

Current Status: Operational Ticket ID: TECH-AZET-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability Paradox

Welcome to the technical support hub for Boc-protected azetidines. These four-membered nitrogen heterocycles are high-value scaffolds in medicinal chemistry due to their ability to lower lipophilicity and improve metabolic stability compared to larger rings. However, they present a unique stability paradox :

-

Ring Strain: The azetidine ring possesses approximately 25.4 kcal/mol of strain energy [1].[1] While more stable than three-membered aziridines, they remain susceptible to ring-opening reactions.

-

Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group is designed to be acid-labile. However, the conditions required to remove the Boc group (strong acid) are often the same conditions that can trigger catastrophic ring opening or polymerization of the azetidine core [2].

This guide provides the protocols necessary to navigate these competing reactivities.

Mechanism of Degradation (Root Cause Analysis)

To prevent degradation, you must understand the failure modes. The diagram below illustrates the divergent pathways an N-Boc azetidine can take when exposed to stress (Acid/Heat).

Visualizing Degradation Pathways

Figure 1: Decision tree showing how environmental triggers dictate the fate of Boc-azetidines. Path A is the goal during synthesis; Paths B and C are storage failures.

Storage Protocol (The Gold Standard)

Improper storage is the #1 cause of "oily" degradation. Follow this matrix to ensure shelf-life integrity.

Storage Condition Matrix

| Parameter | Recommendation | Technical Rationale |

| Temperature | -20°C (Freezer) | Reduces kinetic energy, slowing spontaneous ring-opening and decarboxylation. |

| Atmosphere | Argon or Nitrogen | Prevents moisture ingress. Water can act as a nucleophile, opening the strained ring (Hydrolysis). |

| Physical State | Solid (Crystalline) | The crystal lattice provides a barrier to intermolecular reactions (polymerization). Oils are highly risky. |

| Container | Amber Glass + Parafilm | Amber glass blocks UV (though azetidines are not highly photo-labile, this is GLP standard). Parafilm ensures seal integrity. |

| Acidity | Strictly Neutral | CRITICAL: Ensure no residual acid (TFA/HCl) remains from previous steps. Trace acid catalyzes degradation over time [3]. |

Troubleshooting Guide (Q&A)

Scenario A: Physical Appearance Changes

Q: My white crystalline Boc-azetidine has turned into a yellow, viscous oil. Can I purify it?

-

Diagnosis: This indicates Cationic Ring-Opening Polymerization [4].[2] The yellow color often comes from conjugated impurities or oxidation, while the viscosity confirms oligomer formation.

-

Action: Discard. Polymerization is irreversible. Recrystallization is rarely successful because the oligomers act as a solvent, preventing the monomer from crystallizing.

-

Prevention: Ensure the compound is completely free of acid traces before storage. Wash organic layers with saturated NaHCO₃ twice during workup.

Scenario B: Unexpected NMR Signals

Q: I see new peaks in the aliphatic region (1.5 - 3.5 ppm) and a loss of the distinct ring signals.

-

Diagnosis: Ring opening has occurred.[2][3]

-

Azetidine Ring Signals: Typically appear around

3.5–4.5 ppm (broad multiplets). -

Linear Signals: Ring opening relaxes the structure, shifting protons upfield to the

1.5–3.0 ppm range (typical alkyl amine/alcohol shifts).

-

-

Action: Check the integration of the Boc peak (1.45 ppm). If Boc is intact but ring signals are gone, you have a linear N-Boc amino alcohol impurity caused by moisture (Hydrolysis).

Scenario C: Deprotection Issues

Q: When I remove the Boc group with TFA, my yield is low. Where did the product go?

-

Diagnosis: You likely triggered Path B (Figure 1) . If the reaction gets too hot or runs too long, the acid attacks the ring strain rather than just the Boc carbamate.

-

Protocol Fix:

-

Use HCl in Dioxane (4M) or TFA/DCM (1:1) at 0°C , not room temperature.

-

Monitor strictly: Quench immediately upon disappearance of starting material.

-

Avoid aqueous workup if possible: Precipitate the amine salt with cold diethyl ether to avoid exposing the free (and highly unstable) azetidine base to water [5].

-

Frequently Asked Questions (FAQs)

Q1: Can I store Boc-azetidine in solution (e.g., DCM or DMSO)? A: No. Solution storage increases the "effective concentration" for intermolecular collisions, promoting polymerization. Furthermore, chlorinated solvents (DCM, Chloroform) can slowly generate HCl over time due to photodecomposition, which will catalyze degradation. Always store as a dry solid.

Q2: I need to ship this compound. Is dry ice required? A: For standard N-Boc azetidine: Blue Ice (4°C) is sufficient for transit (<72 hours). For functionalized azetidines (e.g., 3-iodo-azetidine or 3-hydroxy-azetidine): Dry Ice (-78°C) is recommended due to the "neighboring group effect," where substituents can accelerate ring opening [1].

Q3: Is the free base or the salt more stable? A: The Salt form (e.g., Hydrochloride or Trifluoroacetate) is significantly more stable than the free base. The free base has a lone pair on the nitrogen that is highly nucleophilic and basic, increasing the risk of self-polymerization. If you must deprotect, keep the product as the salt until the exact moment of the next reaction.

References

-

G. S. Singh et al. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 2021.[1]

-

J. A. Burkhard et al. "Synthesis and Structural Analysis of a New Class of Azetidines." Journal of Organic Chemistry, 2010.

-

Pfizer/NIH Study. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.

-

Goethals, E. J. "Cationic Ring-Opening Polymerization of Azetidines." Makromolekulare Chemie, 1974.

-

BenchChem Technical Guide. "The Azetidine Ring: Stability and Reactivity." BenchChem Support, 2025.[4]

Sources

Technical Support Center: Overcoming Solubility Challenges with Azetidine-Based Linkers

Welcome to the technical support center for azetidine-based linkers. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique advantages of azetidine linkers in their therapeutic constructs, such as Antibody-Drug Conjugates (ADCs), and encountering solubility hurdles. Here, we provide expert-driven insights, troubleshooting protocols, and strategic solutions to help you navigate and overcome these critical challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of azetidine-based linker-payloads.

Q1: We've conjugated our novel azetidine-based linker-payload to our antibody, and now the final ADC is precipitating out of our standard PBS buffer. Why is this happening?

A: This is a frequent observation driven by a fundamental principle: the conjugation of hydrophobic small-molecule payloads onto a large antibody scaffold significantly increases the overall hydrophobicity of the final conjugate.[][2] Azetidine linkers, while offering excellent stability and controlled release, can be inherently hydrophobic depending on their substitution patterns. When multiple linker-payloads are attached, especially at a high drug-to-antibody ratio (DAR), they can create lipophilic "patches" on the antibody surface. In aqueous buffers like PBS, these patches promote intermolecular hydrophobic interactions, leading to aggregation and precipitation.[3][]

Q2: What is the very first diagnostic step we should take when troubleshooting this precipitation?

A: The first step is to systematically determine at which stage the solubility issue arises. Pinpointing the exact step is crucial for efficient troubleshooting. You should visually inspect for turbidity or use a spectrophotometer to measure light scattering (e.g., at 350-600 nm) at these key points:

-

After linker-payload dissolution: Is the linker-payload itself soluble in the conjugation reaction buffer (often containing a co-solvent)?

-

During the conjugation reaction: Does precipitation occur as the reaction progresses?

-

Post-purification: After removing unconjugated linker-payload (e.g., via SEC or TFF), is the purified ADC soluble in the final formulation buffer?

-

During concentration: Does the ADC precipitate when concentrated to the desired therapeutic dose?

This will isolate the problem to either the linker-payload reagent, the reaction conditions, or the stability of the final conjugate.

Q3: Can simply changing the buffer pH or salt concentration resolve our ADC solubility issues?

A: Yes, in some cases, buffer optimization can provide a significant improvement. The solubility of an ADC is influenced by the overall surface charge of the protein. Moving the buffer pH further away from the isoelectric point (pI) of the ADC will increase its net charge, enhancing electrostatic repulsion between molecules and potentially preventing aggregation. For instance, if your ADC has a pI of 8.0, formulating at pH 5.5-6.5 or pH 9.0 could improve solubility. However, you must ensure the chosen pH does not compromise the stability of the antibody, linker, or payload. Salt concentration can also modulate solubility, but its effect is complex and must be empirically tested.

Q4: We are aiming for a high DAR for maximum efficacy. At what DAR value does solubility typically become a major obstacle?

A: While there is no universal number, solubility and aggregation challenges are commonly observed to increase significantly when the DAR exceeds 4.[5] For highly hydrophobic payloads, even a DAR of 2 can sometimes present issues. The propensity for aggregation is a cumulative effect of the number of conjugated payloads and the intrinsic hydrophobicity of the specific linker-payload combination.[][2] If a high DAR of 8 is desired, it is often necessary to proactively incorporate solubility-enhancing modifications into the linker design itself.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving specific solubility problems encountered during the experimental workflow.

Problem: Precipitation Observed During the Conjugation Reaction

Causality: Precipitation during the reaction itself often points to one of two root causes: (1) The linker-payload has poor solubility in the aqueous buffer component, crashing out before it can efficiently react with the antibody, or (2) The partially conjugated ADC intermediates are already becoming too hydrophobic to remain in solution under the reaction conditions.

Mitigation Strategies & Solutions:

-

Introduce an Organic Co-solvent: This is the most common and effective first-line solution. Adding a water-miscible organic co-solvent like DMSO, DMA, or NMP to the reaction buffer (typically 5-15% v/v) can dramatically increase the solubility of the hydrophobic linker-payload. It is critical to perform pilot studies to ensure the chosen co-solvent and its concentration do not denature or damage the antibody.

-